

Cdk7-IN-11: A Technical Guide to a Highly Selective Cdk7 Inhibitor

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Compound of Interest

Compound Name: Cdk7-IN-11

Cat. No.: B12405194

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Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 presents a promising strategy for the treatment of various cancers. This technical guide provides an in-depth overview of **Cdk7-IN-11**, a potent and highly selective inhibitor of CDK7. This document details its chemical properties, biological activity, and selectivity profile. Furthermore, it provides comprehensive, representative experimental protocols for the biochemical and cell-based assays used to characterize this and similar kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle through its various phases.[4][5] Additionally, as part of the general transcription factor TFIIF, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5] Given this dual functionality, CDK7 is a master regulator of cell proliferation and survival. In many cancers, there is an

increased reliance on transcriptional machinery and a dysregulation of the cell cycle, making CDK7 an attractive target for therapeutic intervention.[3][6] Selective inhibition of CDK7 can simultaneously halt cell cycle progression and disrupt the transcriptional program that drives tumor growth.[6]

Cdk7-IN-11: A Potent and Selective Inhibitor

Cdk7-IN-11 is an orally active small molecule inhibitor of CDK7. It has demonstrated high potency in biochemical assays and significant anti-proliferative effects in cancer cell lines.

Chemical Properties

Property	Value
Molecular Formula	C ₂₆ H ₂₈ N ₆ O ₂ S
Molecular Weight	488.60 g/mol
CAS Number	2414896-32-3

Biological Activity and Selectivity

Cdk7-IN-11 exhibits potent and selective inhibition of CDK7. The inhibitory activity has been quantified through biochemical assays, and its anti-proliferative effects have been demonstrated in cell-based assays.

Table 1: Biochemical Inhibitory Activity of **Cdk7-IN-11**

Kinase Target	IC ₅₀ (nM)
CDK7	4.2
CDK1	>1000
CDK2	>1000
CDK3	>1000
CDK4	>1000
CDK5	>1000
CDK6	>1000
CDK9	>1000

Data sourced from patent WO2021182914A1.

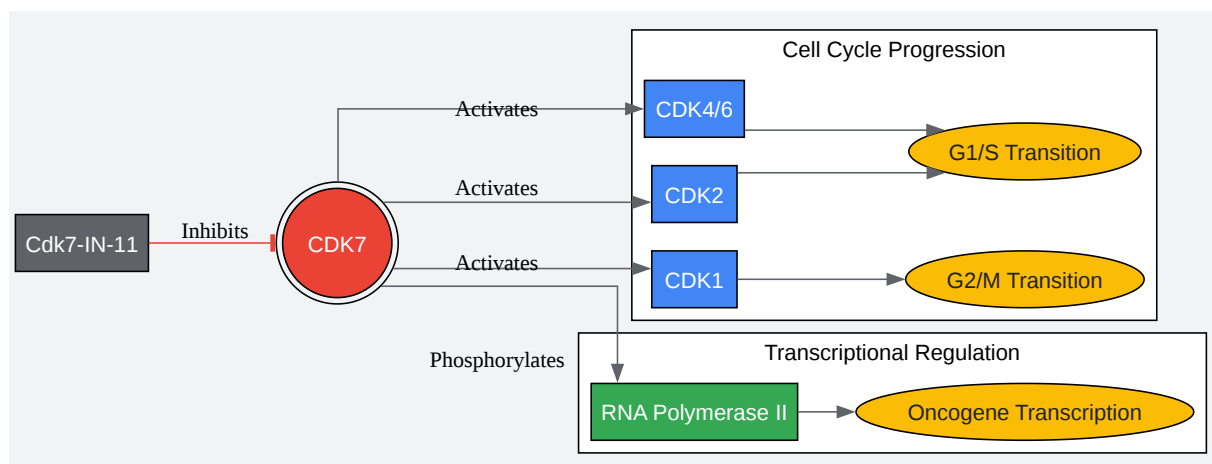
Table 2: Anti-proliferative Activity of **Cdk7-IN-11**

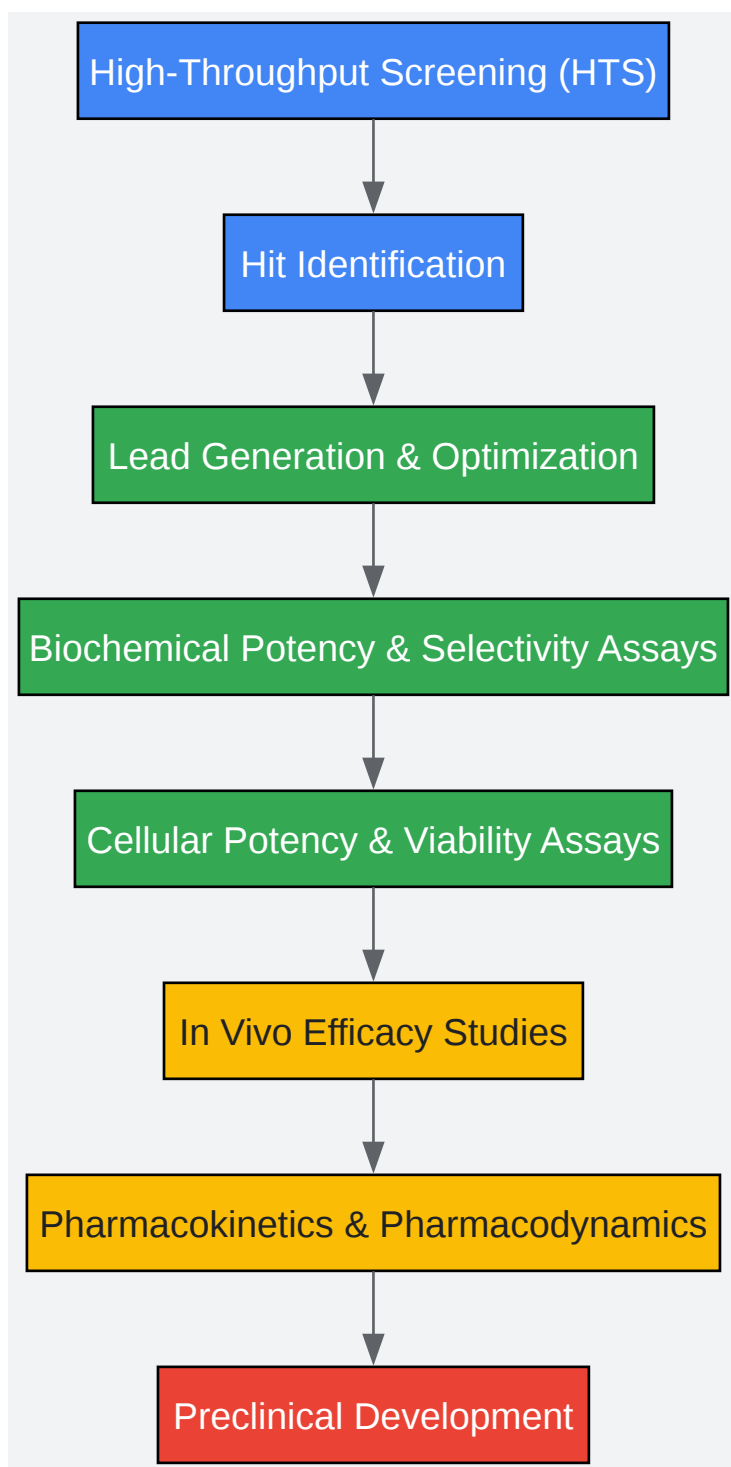
Cell Line	Cancer Type	IC ₅₀ (nM) (72h incubation)
MDA-MB-468	Triple-Negative Breast Cancer	14.0
HepG2	Hepatocellular Carcinoma	3.0

Data sourced from MedchemExpress product datasheet, referencing patent WO2021182914A1.

Signaling Pathways and Mechanism of Action

Cdk7-IN-11 exerts its anti-cancer effects by inhibiting the dual functions of CDK7 in the cell cycle and transcription.





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